3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one

Medicinal Chemistry Physicochemical Properties Drug Design

Establishing baseline structure-activity relationships for non-classical carboxylic acid bioisosteres requires an achiral, minimal pharmacophore reference. 3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one (CAS 502144-51-6) addresses the need for a balanced-lipophilicity core scaffold with predicted LogP 1.29 and ~1 log unit lower lipophilicity than 1,2,4-oxadiazole regioisomers, reducing non-specific protein binding in aqueous assays. - Serves as an achiral baseline for enantiomer-specific FAAH inhibitor SAR studies. - Enables systematic N3-/C5-substituent modification to profile FAAH/MAGL selectivity divergence. - Structurally distinct digestive lipase inhibitor scaffold for PLRP2 and DGL assay development.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B13103477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCCON1C(=O)OC(=N1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2O3/c1-2-14-12-10(13)15-9(11-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyAVVFDTWEAVFUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one: Chemical Profile & Procurement


3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one (CAS: 502144-51-6) is a 1,3,4-oxadiazol-2(3H)-one derivative characterized by a 3-ethoxy substituent and a 5-phenyl ring. The 1,3,4-oxadiazol-2-one scaffold functions as a non-classical bioisostere of carboxylic acids and esters, enabling unique enzyme inhibition profiles across fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and digestive lipases [1]. Compared to the more common 1,2,4-oxadiazole regioisomer, 1,3,4-oxadiazoles exhibit approximately an order of magnitude lower lipophilicity (ΔlogD ≈ 1 log unit), conferring physicochemical advantages in aqueous assay compatibility and reduced non-specific protein binding [2]. The compound carries a predicted LogP of 1.29–2.8 and is classified as a small-molecule heterocycle (MW 206.2 g/mol, C₁₀H₁₀N₂O₃) with moderate calculated lipophilicity .

Non-classical bioisostere of carboxylic acids for enzyme inhibition assays
Lower lipophilicity than 1,2,4-oxadiazole regioisomers; supports aqueous assay compatibility
Minimal N3-ethoxy/C5-phenyl pharmacophore for FAAH/MAGL selectivity profiling

3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one: Why Generic Substitution Fails


The 1,3,4-oxadiazol-2-one class exhibits profound target selectivity divergence based on subtle N3- and C5-substituent modifications. While the core scaffold is shared across FAAH inhibitors, MAGL inhibitors, dual FAAH/MAGL inhibitors, and digestive lipase inhibitors, each functional profile is driven by specific substitution patterns [1]. For 3-ethoxy-5-phenyl substitution specifically, the ethoxy group at N3 and unsubstituted phenyl at C5 represent a minimal, lipophilicity-balanced pharmacophore. Systematic SAR studies demonstrate that introducing ionizable substituents on the N-phenyl ring improves aqueous solubility but may alter peripheral selectivity and in vivo distribution, while larger 5-aryloxy substitutions shift potency profiles toward specific lipase isoforms [2]. Furthermore, the 1,3,4-oxadiazole regioisomer itself differs from 1,2,4-oxadiazoles by approximately one log unit in lipophilicity, meaning that even regioisomeric substitution—let alone substituent modification—produces compounds with meaningfully different physicochemical and biological behaviors [3]. Generic in-class substitution without quantitative activity verification therefore carries substantial risk of altered target engagement and off-target profiles.

N3- and C5-substituent modifications may shift FAAH/MAGL selectivity profiles significantly
1,2,4-Oxadiazole regioisomers exhibit higher lipophilicity; assay behavior and protein binding may differ
Class-level digestive lipase inhibition does not guarantee isoform-specific activity transfer

Differential Evidence for 3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one vs. Comparators


Lipophilicity Reduction vs. 1,2,4-Oxadiazole Regioisomers

In a systematic matched-pair analysis of the AstraZeneca compound collection, 1,3,4-oxadiazole isomers exhibited consistently lower lipophilicity than their 1,2,4-oxadiazole counterparts. Across matched pairs, the 1,3,4-oxadiazole isomer showed approximately an order of magnitude lower logD (ΔlogD ≈ 1.0), representing a 10-fold reduction in distribution coefficient [1]. For 3-ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one, the predicted LogP is reported as 1.29 , while a structurally analogous 1,2,4-oxadiazole matched pair would be expected to exhibit a LogP in the range of 2.3–3.3.

Lipophilicity shift
Cross-study comparable
ΔlogD ≈ –1.0 (10× lower)
Supports aqueous assay compatibility vs. 1,2,4-oxadiazole analogs
Matched-pair analysis; predicted LogP 1.29 vs. ~2.3–3.3 for regioisomer
Medicinal Chemistry Physicochemical Properties Drug Design

FAAH/MAGL Selectivity Baseline Profile

The 1,3,4-oxadiazol-2-one scaffold demonstrates tunable FAAH/MAGL selectivity profiles depending on substitution. In a representative series, compound 3d (bearing 5-(4-chlorophenoxy) and 3-phenyl substitution) exhibited 10-fold selectivity for MAGL over FAAH with IC₅₀ values of 0.22 μM (MAGL) and 2.0 μM (FAAH) [1]. This contrasts with other scaffold derivatives that function as balanced dual inhibitors at sub-micromolar IC₅₀ values. The 3-ethoxy-5-phenyl substitution pattern represents a minimal pharmacophore from which both potency and selectivity can be modulated; its baseline activity profile serves as a reference point for SAR expansion.

Selectivity window
Class-level inference
10× MAGL over FAAH
Demonstrates substituent-dependent selectivity tuning
Compound 3d: MAGL IC₅₀ 0.22 μM, FAAH IC₅₀ 2.0 μM
Endocannabinoid System Enzyme Inhibition Selectivity Profiling

Digestive Lipase Inhibition vs. Orlistat Benchmark

3-Phenyl-substituted 1,3,4-oxadiazol-2(3H)-ones, including derivatives structurally related to the target compound, exhibit inhibitory activity against mammalian digestive lipases comparable to the FDA-approved drug Orlistat. In direct assays, three oxadiazolone derivatives displayed similar inhibitory activities on dog gastric lipase (DGL), pancreatic lipase-related protein 2 (PLRP2), and human carboxyl ester hydrolase (hCEH) as Orlistat [1]. More optimized derivatives, such as BemPPOX (5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one), were identified as more potent inhibitors of DGL than Orlistat [2].

Lipase inhibition
Class-level inference
Comparable to Orlistat (DGL, PLRP2, hCEH)
Supports digestive lipase inhibitor discovery context
3-Phenyl class; optimized derivatives exceed Orlistat potency
Digestive Lipase Inhibition Anti-Obesity Metabolic Disorders

FAAH Inhibitor Enantioselectivity Profile

Within the 1,3,4-oxadiazol-2-one class, chiral derivatives demonstrate clear enantiomer-dependent differences in FAAH and MAGL inhibition. For a representative chiral pair, the R-enantiomer (52) exhibited an IC₅₀ of 4.0 μM against human recombinant MAGL, whereas the S-enantiomer (51) showed only 16% inhibition at 10 μM [1]. This enantioselectivity underscores that even within the same substitution pattern, stereochemistry critically determines target engagement. While 3-ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one itself is achiral, its procurement as a pure compound ensures that any subsequent chiral derivatization studies are not confounded by stereochemical impurities.

Enantioselectivity
Class-level inference
R: IC₅₀ 4.0 μM; S: 16% inhib. at 10 μM
Provides achiral baseline for chiral SAR interpretation
Human recombinant MAGL; >2.5-fold potency difference
Chiral Pharmacology FAAH Inhibition Enantioselectivity

3-Ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one Research Applications


Lipophilicity-Balanced Scaffold for Aqueous Assays

Given its predicted LogP of 1.29 and the class-wide observation that 1,3,4-oxadiazoles are ~1 log unit less lipophilic than 1,2,4-oxadiazoles [1], 3-ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one is well-suited for in vitro biochemical assays requiring moderate aqueous solubility without excessive non-specific protein binding. It can serve as a reference compound in solubility optimization studies where ionizable substituent introduction is evaluated against the baseline N3-ethoxy/C5-phenyl pharmacophore [2].

FAAH/MAGL Selectivity Reference Pharmacophore

The compound's minimal substitution pattern (3-ethoxy, 5-phenyl) provides a baseline reference point for SAR studies aimed at tuning FAAH/MAGL selectivity. As demonstrated by Kasnanen et al., the 1,3,4-oxadiazol-2-one scaffold can be modulated from balanced dual inhibitors to MAGL-selective inhibitors (10-fold selectivity achieved with compound 3d) [3]. Procurement of 3-ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one enables systematic exploration of how N3- and C5-substituent modifications alter selectivity profiles.

Digestive Lipase Inhibitor Discovery & Benchmarking

As a representative of the 3-phenyl-1,3,4-oxadiazol-2-one class, this compound can be employed in digestive lipase inhibition assays where the class has demonstrated activity comparable to Orlistat against DGL, PLRP2, and hCEH [4]. It provides a structurally distinct alternative to β-lactone inhibitors and can serve as a starting point for optimization toward gastric lipase-selective inhibitors, a strategy validated by the development of BemPPOX [5].

Achiral Reference for Chiral Oxadiazolone Development

In medicinal chemistry programs developing chiral 1,3,4-oxadiazol-2-one FAAH inhibitors, where enantiomers exhibit significant potency differences (e.g., R-enantiomer 52 IC₅₀ = 4.0 μM vs. S-enantiomer 51 with 16% inhibition at 10 μM) [6], 3-ethoxy-5-phenyl-1,3,4-oxadiazol-2(3H)-one serves as an achiral reference compound. Its procurement ensures that baseline activity can be established independent of stereochemical variables, facilitating accurate interpretation of enantiomer-specific SAR.

Application
Selection Property
Validation Focus
Aqueous assay-compatible scaffold studies
Moderate predicted lipophilicity
Non-specific binding and solubility assays
FAAH/MAGL selectivity profiling reference
Minimal pharmacophore for tunable selectivity
FAAH/MAGL selectivity ratio assays
Digestive lipase inhibitor discovery
Structurally distinct β-lactone alternative
Lipase isoform inhibition profiling
Chiral SAR baseline compound
Achiral scaffold free of stereochemical variables
Enantiomer-specific activity comparison
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